molecular formula C26H50O7S B028550 (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate CAS No. 570414-09-4

(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate

Cat. No. B028550
M. Wt: 506.7 g/mol
InChI Key: OZGGUACWWXGPES-MOUTVQLLSA-N
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Description

“(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate” is a chemical compound with the molecular formula C26H50O7S and a molecular weight of 506.74 . It is used for research purposes .


Molecular Structure Analysis

The compound contains 26 carbon atoms, 50 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom . More detailed structural information, such as bond types and counts, was not found in the search results.


Physical And Chemical Properties Analysis

This compound appears as an oil and is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored at -20°C .

Future Directions

The future directions for this compound are not specified in the search results. Its use in proteomics research suggests it may have applications in the study of proteins and their functions.

properties

IUPAC Name

[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O7S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(32-26(4,5)30-21)24(33-34(6,27)28)22-20-29-25(2,3)31-22/h21-24H,7-20H2,1-6H3/t21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGGUACWWXGPES-MOUTVQLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)[C@@H]([C@H]2COC(O2)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454864
Record name (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate

CAS RN

570414-09-4
Record name (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Reactant of Route 2
(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Reactant of Route 4
(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Reactant of Route 5
(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Reactant of Route 6
(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate

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